(R,R)-CASA-Na
Overview
Description
(R,R)-CASA-Na, also known as (R,R)-N,N’-bis(3-aminopropyl)-1,2-cyclohexanediamine sodium salt, is a chiral diamine compound. It is widely used in various chemical and pharmaceutical applications due to its unique stereochemistry and reactivity. The compound is characterized by its two chiral centers, which give it specific optical activity and make it an important building block in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-CASA-Na typically involves the following steps:
Starting Material: The synthesis begins with (R,R)-1,2-diaminocyclohexane.
Alkylation: The diamine is alkylated with 3-chloropropylamine under basic conditions to form the intermediate product.
Neutralization: The intermediate is then neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(R,R)-CASA-Na undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted diamines.
Scientific Research Applications
(R,R)-CASA-Na has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (R,R)-CASA-Na involves its interaction with various molecular targets. The compound’s chiral centers allow it to bind selectively to specific enzymes or receptors, influencing their activity. This selective binding is crucial in asymmetric synthesis, where this compound acts as a chiral ligand, facilitating the formation of enantiomerically pure products.
Comparison with Similar Compounds
Similar Compounds
- (S,S)-CASA-Na
- (R,R)-N,N’-bis(2-aminoethyl)-1,2-cyclohexanediamine sodium salt
- (R,R)-N,N’-bis(3-aminopropyl)-1,2-cyclohexanediamine hydrochloride
Uniqueness
(R,R)-CASA-Na is unique due to its specific stereochemistry, which imparts distinct optical activity and reactivity. Compared to its enantiomer (S,S)-CASA-Na, this compound exhibits different binding affinities and selectivities in catalytic and biological systems. This makes it particularly valuable in applications requiring high enantioselectivity.
Properties
IUPAC Name |
aluminum;sodium;2-[[[(1R,2R)-2-[bis(2-oxidophenyl)methylamino]-1,2-diphenylethyl]amino]-(2-oxidophenyl)methyl]phenolate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2O4.Al.Na/c43-33-23-11-7-19-29(33)39(30-20-8-12-24-34(30)44)41-37(27-15-3-1-4-16-27)38(28-17-5-2-6-18-28)42-40(31-21-9-13-25-35(31)45)32-22-10-14-26-36(32)46;;/h1-26,37-46H;;/q;+3;+1/p-4/t37-,38-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKUVRIZEIWQSK-SDTBVHTDSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(C3=CC=CC=C3[O-])C4=CC=CC=C4[O-])NC(C5=CC=CC=C5[O-])C6=CC=CC=C6[O-].[Na+].[Al+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NC(C3=CC=CC=C3[O-])C4=CC=CC=C4[O-])NC(C5=CC=CC=C5[O-])C6=CC=CC=C6[O-].[Na+].[Al+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32AlN2NaO4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.7 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.